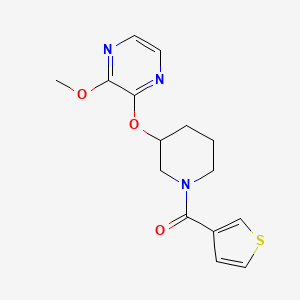

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community for its potential applications in drug discovery and development. MPTM is a small molecule that is synthesized through a multi-step process and has been shown to have promising biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

One significant application of this compound is in the synthesis of new chemical entities with potential antimicrobial properties. For instance, Patel et al. (2011) synthesized a series of compounds to evaluate their in vitro antimicrobial activity against various strains of bacteria and fungi. The compounds exhibited variable and modest activity, indicating their potential as lead compounds for further development in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation

Another application is in the synthesis of compounds for anticancer evaluation. Gouhar and Raafat (2015) prepared a series of novel compounds and tested some of them as anticancer agents, showcasing the potential of this chemical scaffold in developing new anticancer drugs (Gouhar & Raafat, 2015).

Tubulin Polymerization Inhibitors

Additionally, the compound has been explored for its role in inhibiting tubulin polymerization, a crucial mechanism in cancer cell growth. Prinz et al. (2017) reported a series of derivatives that showed excellent antiproliferative properties and potent inhibition of tubulin polymerization, highlighting their suitability for cancer therapy (Prinz et al., 2017).

Molecular Docking Studies

Mandala et al. (2013) conducted molecular docking studies to evaluate the binding efficiency of synthesized compounds to specific protein targets. This approach helps in understanding the mechanism of action and optimizing the compounds for better therapeutic efficacy (Mandala et al., 2013).

Selective Estrogen Receptor Modulators (SERMs)

Research by Palkowitz et al. (1997) on selective estrogen receptor modulators (SERMs) showcases the development of compounds with estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus, demonstrating the compound's versatility in drug design and therapeutic applications (Palkowitz et al., 1997).

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it is challenging to describe its mode of action. Based on its structural features, we can hypothesize that it might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown due to the lack of information about its biological targets

Pharmacokinetics

The compound might undergo metabolism via cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The major route of metabolism could be hydroxylation at certain positions in the molecule . The compound might be eliminated by both metabolism and renal clearance .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information about its biological targets

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability and solubility could be affected by the pH of the environment. Its interaction with its targets could be influenced by temperature and the presence of other molecules .

Eigenschaften

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-20-13-14(17-6-5-16-13)21-12-3-2-7-18(9-12)15(19)11-4-8-22-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEAPIFAEIGUIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(thiophen-3-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)

![2-(4-Isopropylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)ethanone](/img/structure/B2940025.png)

![1-[4-(2-Chloropropanoyl)piperazin-1-yl]cyclopentane-1-carboxamide](/img/structure/B2940031.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2940033.png)

![[1-(Aminomethyl)cyclohexyl]methanol hydrochloride](/img/structure/B2940035.png)

![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)

![3-(4-fluoro-3-methylphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2940038.png)

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)